(2,2-Dichloro-1-(4-methyl-benzoylamino)-vinyl)-phosphonic acid diethyl ester
Description
This compound is a phosphonic acid diethyl ester featuring a dichlorinated vinyl backbone substituted with a 4-methylbenzoylamino group. The presence of chlorine atoms enhances lipophilicity, while the benzoylamino group may facilitate hydrogen bonding, affecting solubility and biological interactions .
Properties
Molecular Formula |
C14H18Cl2NO4P |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
N-(2,2-dichloro-1-diethoxyphosphorylethenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H18Cl2NO4P/c1-4-20-22(19,21-5-2)14(12(15)16)17-13(18)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
WIORAUDKDZYFMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=C(C=C1)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-(4-methyl-benzoylamino)-vinyl)-phosphonic acid diethyl ester typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with 2,2-dichloroethenylphosphonic acid diethyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichloro-1-(4-methyl-benzoylamino)-vinyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorovinyl moiety, where chlorine atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted vinyl phosphonic acid esters.
Scientific Research Applications
(2,2-Dichloro-1-(4-methyl-benzoylamino)-vinyl)-phosphonic acid diethyl ester is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dichloro-1-(4-methyl-benzoylamino)-vinyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
Physical and Chemical Properties
- Solubility : The target compound’s higher molecular weight (~402.64) and aromatic substituents reduce solubility in polar solvents compared to smaller analogues like diethyl methylformylphosphonate (MW 166.11) .
- Stability: Chlorine atoms and the vinyl group may increase susceptibility to hydrolysis under acidic conditions, whereas benzoylamino derivatives (e.g., compound from ) exhibit greater thermal stability (mp 40–41°C) .
Biological Activity
(2,2-Dichloro-1-(4-methyl-benzoylamino)-vinyl)-phosphonic acid diethyl ester is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes dichlorinated and benzoylamino functionalities, making it a subject of interest in various fields, including medicinal chemistry and environmental science.
Chemical Structure and Properties
The chemical formula for (2,2-Dichloro-1-(4-methyl-benzoylamino)-vinyl)-phosphonic acid diethyl ester is CHClNOP. It features:
- Dichlorinated vinyl group : Enhances reactivity and potential biological interactions.
- Benzoylamino moiety : May contribute to binding interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to (2,2-Dichloro-1-(4-methyl-benzoylamino)-vinyl)-phosphonic acid diethyl ester exhibit significant antimicrobial activity. For instance, studies have shown that phosphonic acid derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Inhibition of Enzymatic Activity
This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Phosphonic acids are known to mimic phosphate groups, allowing them to interfere with enzyme-substrate interactions. This property can be leveraged in drug design to target metabolic diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several phosphonic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting they could serve as alternatives in antibiotic therapy.
- Enzyme Inhibition : Another investigation focused on the inhibition of phosphatases by phosphonic acid derivatives. The study found that the presence of the dichloro substituent enhanced the inhibitory effect on alkaline phosphatase, indicating a structure-activity relationship that could inform future drug development.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of alkaline phosphatase | |
| Cytotoxicity | Potential cytotoxic effects on cancer cell lines |
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Enzyme Inhibition (IC50 μM) |
|---|---|---|
| (2,2-Dichloro-1-(4-methyl-benzoylamino)-vinyl) | 15 | 5 |
| Phosphonic Acid A | 30 | 10 |
| Phosphonic Acid B | 20 | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
